molecular formula C22H21N3O6S2 B2521615 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 1021227-50-8

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No. B2521615
CAS RN: 1021227-50-8
M. Wt: 487.55
InChI Key: VXOMXPMKNGFLAB-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H21N3O6S2 and its molecular weight is 487.55. The purity is usually 95%.
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Scientific Research Applications

Theoretical Investigation and Molecular Docking

  • Antimalarial and COVID-19 Applications : A theoretical investigation and molecular docking study focused on antimalarial sulfonamides, including similar compounds, for their potential as COVID-19 treatments. This research highlighted the compounds' antimalarial activity and proposed mechanisms of action against the SARS-CoV-2 virus based on their ADMET properties and molecular docking studies against key viral proteins (Fahim & Ismael, 2021).

Enzyme Inhibitory Potential

  • α-Glucosidase and Acetylcholinesterase Inhibitors : Research into sulfonamides with benzodioxane and acetamide moieties revealed their substantial inhibitory activity against yeast α-glucosidase and weaker activity against acetylcholinesterase. The study emphasized the potential therapeutic applications of these compounds in managing diseases related to enzyme dysfunction (Abbasi et al., 2019).

Antibacterial Agents

  • Potent Therapeutic Potential Against Bacterial Strains : A study on N-substituted sulfonamides bearing the benzodioxane moiety demonstrated potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. This research highlighted the synthesis and antibacterial activity of these compounds, suggesting their utility in developing new antibacterial agents (Abbasi et al., 2016).

Antitumor Evaluation

  • Antiproliferative Activity Against Cancer Cell Lines : Novel synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide were explored. This work indicated high inhibitory effects of the synthesized compounds on breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines, emphasizing their potential as antitumor agents (Shams et al., 2010).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid, which is synthesized from 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid. The second intermediate is 2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid, which is synthesized from 5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol.", "Starting Materials": [ "2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid", "thionyl chloride", "2-amino-4-ethylphenol", "sodium hydroxide", "ethyl acetate", "5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol", "ethyl chloroacetate", "triethylamine", "sodium bicarbonate", "acetic anhydride", "N,N-dimethylformamide", "N,N'-dicyclohexylcarbodiimide", "N-hydroxysuccinimide", "dimethyl sulfoxide", "diisopropylethylamine", "acetic acid", "hydrochloric acid", "sodium chloride", "sodium sulfate", "magnesium sulfate", "activated carbon" ], "Reaction": [ "2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid is converted to 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid by reaction with thionyl chloride and 2-amino-4-ethylphenol in the presence of sodium hydroxide and ethyl acetate.", "5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol is converted to 2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid by reaction with ethyl chloroacetate and triethylamine in the presence of sodium bicarbonate and ethyl acetate.", "2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid and 2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid are coupled by reaction with N,N-dimethylformamide, N,N'-dicyclohexylcarbodiimide, and N-hydroxysuccinimide in the presence of dimethyl sulfoxide and diisopropylethylamine.", "The final product is purified by recrystallization from acetic acid and treatment with hydrochloric acid, followed by filtration and washing with water, sodium chloride, and sodium sulfate. The product is then dried over magnesium sulfate and activated carbon." ] }

CAS RN

1021227-50-8

Molecular Formula

C22H21N3O6S2

Molecular Weight

487.55

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H21N3O6S2/c1-2-14-3-6-16(7-4-14)33(28,29)19-12-23-22(25-21(19)27)32-13-20(26)24-15-5-8-17-18(11-15)31-10-9-30-17/h3-8,11-12H,2,9-10,13H2,1H3,(H,24,26)(H,23,25,27)

InChI Key

VXOMXPMKNGFLAB-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCCO4

solubility

not available

Origin of Product

United States

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